molecular formula C25H26ClN3O4S B2987829 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride CAS No. 1215607-38-7

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

Cat. No.: B2987829
CAS No.: 1215607-38-7
M. Wt: 500.01
InChI Key: ZDTMAULBVHKGLF-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C25H26ClN3O4S and its molecular weight is 500.01. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modifications

Research into the condensation reactions involving similar compounds has led to the development of various heterocyclic compounds with potential pharmacological activities. For instance, the cyclocondensation of ethyl 3-aryl-2-cyano-2-butenoates with benzylideneanilines, closely related to the chemical structure , yields 1,4,6-triaryl-2-oxo-1,2,5,6-tetrahydropyridine-2-carbonitriles, demonstrating the versatility of such structures in synthesizing complex molecules with potential biological activities (Cholakova & Ivanov, 1988).

Antitubulin Agents and Anticancer Activity

Compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold, like the one of interest, have shown significant antiproliferative activity against various cancer cell lines. Specifically, derivatives containing the 3′,4′,5′-trimethoxyanilino moiety have demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptotic cell death in cancer cells. This suggests a potential application of such compounds in cancer therapy (Romagnoli et al., 2020).

Material Science Applications

In material science, polyimides derived from diamines containing bulky-flexible triaryl pyridine pendent groups, similar to the core structure of the compound , have been synthesized. These materials exhibit excellent solubility in various solvents and high thermal stability, making them potential candidates for high-performance polymer applications (Ghaemy & Khajeh, 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure and properties have been characterized

Pharmacokinetics

Predicted data from the us environmental protection agency’s episuite suggests that the compound has a log kow (octanol-water partition coefficient) of 162 , indicating moderate lipophilicity This could potentially influence the compound’s absorption and distribution within the body

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S.ClH/c1-30-20-11-17(12-21(31-2)23(20)32-3)24(29)27-25-19(13-26)18-9-10-28(15-22(18)33-25)14-16-7-5-4-6-8-16;/h4-8,11-12H,9-10,14-15H2,1-3H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTMAULBVHKGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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